Gunagratinib

Catalog No.
S11217898
CAS No.
2211082-53-8
M.F
C22H25N5O4
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gunagratinib

CAS Number

2211082-53-8

Product Name

Gunagratinib

IUPAC Name

3-[2-(3,5-dimethoxyphenyl)ethynyl]-5-(methylamino)-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1

InChI Key

QFUIJOBJAQBGDH-HNNXBMFYSA-N

Canonical SMILES

CNC1=C(C(=NN1C2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N

Isomeric SMILES

CNC1=C(C(=NN1[C@H]2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N

Description

Gunagratinib is a small molecule pan inhibitor of human fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. Upon oral administration,gunagratinib inhibits the activities of FGFRs, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs, a family of receptor tyrosine kinases upregulated in various tumor cell types, may be involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival.

Gunagratinib, also known as ICP-192, is a small molecule drug primarily functioning as an irreversible inhibitor of fibroblast growth factor receptors 1, 2, and 3. It was developed by Beijing Tiancheng Pharmaceutical Technology Co., Ltd. and is currently in Phase II clinical trials for various malignancies, particularly focusing on tumors with FGFR pathway alterations, such as intrahepatic cholangiocarcinoma and metastatic urothelial carcinoma . The molecular formula of Gunagratinib is C22H25N5O4, and it has a CAS Registry number of 2211082-53-8 .

The biological activity of Gunagratinib has been characterized by its ability to inhibit cell proliferation in various cancer cell lines that express FGFR alterations. In preclinical studies, Gunagratinib demonstrated potent antitumor efficacy against tumors harboring FGFR fusions or mutations. Notably, it has shown promising results in patients with advanced solid tumors, leading to significant tumor shrinkage in some cases . The drug's selectivity for FGFRs over other kinases contributes to its reduced side effects compared to less selective inhibitors.

  • Formation of the Ethynyl Group: This is achieved through Sonogashira coupling reactions.
  • Introduction of Functional Groups: Various functional groups are introduced using standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution.
  • Final Cyclization: The final compound is obtained through cyclization reactions that yield the desired structure.

The synthetic route emphasizes high purity and yield, which are crucial for its efficacy in clinical applications .

Gunagratinib is primarily being investigated for its therapeutic applications in:

  • Intrahepatic Cholangiocarcinoma: Particularly in patients with FGFR2 fusions or rearrangements.
  • Metastatic Urothelial Carcinoma: Targeting tumors with specific genetic alterations.
  • Advanced Malignant Solid Neoplasms: As part of broader oncological treatment strategies .

The drug has received orphan drug designation in the United States for certain indications, underscoring its potential importance in treating rare cancers .

Interaction studies have shown that Gunagratinib selectively inhibits fibroblast growth factor receptors without significantly affecting other kinases. This selectivity minimizes off-target effects and enhances its therapeutic profile. In vitro studies indicate that Gunagratinib can overcome resistance mechanisms associated with other FGFR inhibitors, making it a valuable candidate for combination therapies .

Several compounds share structural or functional similarities with Gunagratinib, particularly those targeting fibroblast growth factor receptors. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionPhaseUnique Features
IvosidenibIsocitrate dehydrogenase inhibitorApprovedTargets IDH1 mutations
PemigatinibFGFR2 inhibitorApprovedSpecifically targets FGFR2 fusions
RegorafenibMultikinase inhibitorApprovedBroad spectrum targeting various kinases
TasurgratinibFGFR inhibitorPhase IIDesigned to overcome resistance mechanisms

Gunagratinib stands out due to its irreversible binding mechanism and specificity towards multiple fibroblast growth factor receptors, which may lead to enhanced efficacy in specific patient populations compared to other inhibitors that may have broader but less selective activity .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

423.19065430 g/mol

Monoisotopic Mass

423.19065430 g/mol

Heavy Atom Count

31

UNII

9D589FD91A

Dates

Modify: 2024-08-08

Explore Compound Types